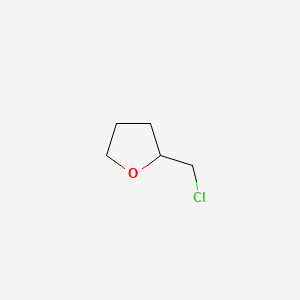

Tetrahydrofurfuryl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2874. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c6-4-5-2-1-3-7-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJLGIMHHWKRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883930 | |

| Record name | Furan, 2-(chloromethyl)tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [MSDSonline] | |

| Record name | 2-Chloromethyl tetrahydrofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7358 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

150-151 °C | |

| Record name | 2-CHLOROMETHYL TETRAHYDROFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.110 @ 25 °C | |

| Record name | 2-CHLOROMETHYL TETRAHYDROFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

3003-84-7 | |

| Record name | 2-(Chloromethyl)tetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3003-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloromethyl tetrahydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003003847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrofurfuryl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furan, 2-(chloromethyl)tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan, 2-(chloromethyl)tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)tetrahydrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROMETHYL TETRAHYDROFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R874RQ16IG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLOROMETHYL TETRAHYDROFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetrahydrofurfuryl Chloride from Tetrahydrofurfuryl Alcohol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrofurfuryl chloride (THFC), a pivotal chemical intermediate, serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] Its utility stems from its unique structure, combining a stable tetrahydrofuran ring with a reactive primary alkyl chloride.[3] This guide provides a comprehensive technical overview of the predominant synthetic routes for preparing this compound from its parent alcohol, tetrahydrofurfuryl alcohol (THFA), a bio-based solvent derivable from the hydrogenation of furfural.[4][5] We will delve into the mechanistic underpinnings of the key chlorination reactions, present a field-proven experimental protocol, and discuss the critical parameters that govern reaction efficiency and product purity.

Introduction and Physicochemical Profile

This compound, systematically named 2-(chloromethyl)tetrahydrofuran, is a colorless to pale yellow liquid valued for its role as a reactive intermediate.[1][3] Its primary application lies in introducing the tetrahydrofurfuryl moiety into larger molecules via nucleophilic substitution reactions.[4] The parent alcohol, THFA, is a biodegradable, low-cost solvent, positioning THFC as a key derivative in sustainable and green chemistry initiatives.[5]

A thorough understanding of its physical and chemical properties is essential for its synthesis, handling, and application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3003-84-7 | [1][6][7] |

| Molecular Formula | C₅H₉ClO | [1][7][8] |

| Molecular Weight | 120.58 g/mol | [1][7][8] |

| Appearance | Colorless to slightly yellow clear liquid | [1][3][9] |

| Boiling Point | 150-151 °C (lit.) | [1][2][9] |

| Density | 1.11 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index (n20/D) | 1.455 - 1.460 | [1][2][3] |

| Flash Point | 45 °C (lit.) | [9][10] |

| Solubility | Not miscible or difficult to mix with water | [2][3] |

Core Synthetic Methodologies: A Mechanistic Perspective

The conversion of tetrahydrofurfuryl alcohol, a primary alcohol, into its corresponding alkyl chloride is a cornerstone transformation in organic synthesis. This process hinges on converting the hydroxyl (-OH) group, a notoriously poor leaving group, into a more labile species that is readily displaced by a chloride nucleophile. The two most established and industrially relevant methods employ thionyl chloride (SOCl₂) and phosphorus trichloride (PCl₃).[4]

The Thionyl Chloride (SOCl₂) Pathway: The Preferred Route

The reaction of THFA with thionyl chloride is widely regarded as the most efficient and practical method for synthesizing THFC.[4] Its preference is largely due to the nature of its byproducts—sulfur dioxide (SO₂) and hydrogen chloride (HCl)—which are gaseous and can be easily removed from the reaction mixture, simplifying product purification and driving the equilibrium toward the product.[11][12]

Causality and Mechanism:

The reaction proceeds through a multi-step mechanism, typically in the presence of a tertiary amine base like pyridine to neutralize the generated HCl.[4][13]

-

Nucleophilic Attack: The alcohol's hydroxyl oxygen, acting as a nucleophile, attacks the electrophilic sulfur atom of thionyl chloride.[14]

-

Formation of Chlorosulfite Intermediate: This attack leads to the displacement of a chloride ion and the formation of a protonated alkyl chlorosulfite intermediate.

-

Deprotonation: The base (e.g., pyridine) removes the proton from the oxonium ion, yielding the neutral alkyl chlorosulfite ester.[14]

-

Nucleophilic Substitution: The chloride ion, now a potent nucleophile, attacks the carbon atom bearing the chlorosulfite group in a bimolecular nucleophilic substitution (Sₙ2) reaction.[15] This backside attack results in the inversion of stereochemistry if a chiral center were present. The excellent leaving group, composed of sulfur dioxide and another chloride ion, departs, with the stable SO₂ molecule providing a strong thermodynamic driving force.[12]

It is worth noting that in the absence of a base like pyridine, the reaction can sometimes proceed with retention of configuration via an Sₙi (internal nucleophilic substitution) mechanism, though the Sₙ2 pathway is generally favored for primary alcohols.[13][15][16]

Caption: Mechanism of THFC synthesis via the thionyl chloride pathway.

The Phosphorus Trichloride (PCl₃) Pathway

An alternative, historically significant method for chlorinating primary alcohols involves phosphorus trichloride (PCl₃).[4] While effective, this method is often less favored than the SOCl₂ route for laboratory-scale synthesis due to the nature of its byproduct.

Mechanism and Comparison:

The mechanism is analogous to the SOCl₂ pathway, where the alcohol's oxygen attacks the electrophilic phosphorus atom. Three equivalents of the alcohol react with one equivalent of PCl₃ to produce three equivalents of the alkyl chloride and one equivalent of phosphorous acid (H₃PO₃).

Table 2: Comparison of Primary Synthetic Routes

| Feature | Thionyl Chloride (SOCl₂) Method | Phosphorus Trichloride (PCl₃) Method |

| Byproducts | SO₂ (gas), HCl (gas, trapped by base) | H₃PO₃ (non-volatile liquid/solid) |

| Purification | Simpler; byproducts are gaseous and easily removed. | More complex; requires separation from phosphorous acid. |

| Stoichiometry | 1:1 ratio of Alcohol:SOCl₂ | 3:1 ratio of Alcohol:PCl₃ |

| Reaction Conditions | Typically low temperatures (0 °C to reflux) to control exothermicity.[4] | Generally requires heating. |

| Overall Efficiency | Often preferred for high yields and clean reactions.[4] | Effective, but workup can be more challenging. |

Field-Proven Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a self-validating system for the laboratory-scale synthesis of this compound. The rationale behind each critical step is provided to ensure reproducibility and safety.

Safety Preamble: This procedure involves corrosive and toxic reagents. It must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.[10][17][18]

Reagents and Equipment:

-

Tetrahydrofurfuryl alcohol (THFA), freshly distilled (1.0 eq)

-

Thionyl chloride (SOCl₂), (1.1 - 1.2 eq)

-

Pyridine, anhydrous (1.1 - 1.2 eq)

-

Diethyl ether, anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stir bar

-

Addition funnel

-

Condenser

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Step-by-Step Methodology:

-

System Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube (e.g., CaCl₂). Causality: The use of dry glassware and a drying tube is critical to prevent the exothermic and violent reaction of thionyl chloride with atmospheric moisture, which would consume the reagent and generate corrosive HCl gas.[13]

-

Initial Charging: Charge the flask with tetrahydrofurfuryl alcohol (1.0 eq) and anhydrous pyridine (1.1 eq). Begin stirring and cool the flask in an ice-water bath to 0-5 °C. Causality: Cooling the initial mixture is essential to manage the highly exothermic reaction that occurs upon addition of thionyl chloride, preventing temperature spikes that could lead to side reactions and reduced yield.[4]

-

Reagent Addition: Add thionyl chloride (1.1 eq) to the dropping funnel. Add the SOCl₂ dropwise to the stirred, cooled alcohol-pyridine mixture over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: A slow, controlled addition rate maintains thermal control over the reaction. The pyridine simultaneously neutralizes the HCl generated in situ, forming pyridinium chloride and preventing degradation of the acid-sensitive tetrahydrofuran ring.[4][19]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting alcohol. Causality: Allowing the reaction to proceed at room temperature ensures it goes to completion. Monitoring provides empirical evidence that the transformation is complete before proceeding to the workup.

-

Quenching and Extraction: Carefully pour the reaction mixture over crushed ice and water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Causality: Quenching with ice-water hydrolyzes any remaining thionyl chloride. Diethyl ether is used as the extraction solvent to isolate the organic product from the aqueous phase containing pyridinium salts and other water-soluble species.

-

Washing: Combine the organic extracts and wash sequentially with cold dilute HCl (to remove residual pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine. Causality: Each washing step serves a specific purification purpose. The acid wash removes the organic base, the bicarbonate wash removes residual acid, and the brine wash begins the drying process by removing bulk water.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent. Causality: Removing all traces of water is crucial before distillation, as water can co-distill with the product or cause bumping.

-

Solvent Removal and Purification: Concentrate the filtered solution using a rotary evaporator to remove the diethyl ether. Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure this compound. The product is typically collected at 44-45 °C at 13-14 mm Hg.[20] Causality: Distillation is the final purification step, separating the desired product from any non-volatile impurities or higher-boiling side products based on its boiling point.

Caption: Experimental workflow for the synthesis of THFC.

Safety and Handling

This compound is a flammable liquid and vapor that causes skin, eye, and respiratory tract irritation.[17][18][21] Handling requires strict adherence to safety protocols.

Table 3: Summary of Safety Information

| Hazard Category | Description & Precautionary Measures | Reference(s) |

| Flammability | Flammable liquid and vapor (Flash Point: 45 °C). Keep away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment. | [9][10][17] |

| Health Hazards | Causes serious eye, skin, and respiratory tract irritation. May cause central nervous system depression. | [3][17][18] |

| Handling | Use only in a well-ventilated area or fume hood. Avoid breathing vapors. Wear protective gloves, clothing, and eye/face protection. | [10][17][21] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Recommended storage temperature is 2-8 °C. | [1][3][10] |

| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. | [7][21] |

Conclusion

The synthesis of this compound from its corresponding alcohol is a well-established and robust chemical transformation. The thionyl chloride method stands out as the superior choice for both laboratory and industrial applications, offering high efficiency, straightforward purification, and reliable outcomes. A deep understanding of the underlying Sₙ2 mechanism and meticulous control over reaction parameters, particularly temperature, are paramount to achieving high yields of pure product. By following the detailed, causality-driven protocol outlined in this guide, researchers can confidently and safely produce this valuable chemical intermediate for applications in drug discovery, materials science, and beyond.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98+%. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 3003-84-7). Retrieved from [Link]

-

Kirner, W. R. (1930). ALPHA-TETRAHYDROFURFURYL CHLORIDE AND ALPHA-TETRAHYDROFURFURYL ETHERS. Journal of the American Chemical Society, 52(8), 3251–3256. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Thionyl chloride. Retrieved from [Link]

-

Ataman Kimya. (n.d.). TETRAHYDROFURFURYL ALCOHOL. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Reaction of alcohols with thionyl chloride [Video]. YouTube. Retrieved from [Link]

-

Chemhelper. (2025). Alcohol + SOCl2. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Alcohol to Chloride - Common Conditions. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al 2 O 3 under a Gaseous-Phase Condition. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 8 : ROH + SOCl2 or PX3. Retrieved from [Link]

-

NIST. (n.d.). This compound. Retrieved from [Link]

-

Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021). Alcohol Reactions - HBr, PBr3, SOCl2 [Video]. YouTube. Retrieved from [Link]

-

Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

- Google Patents. (n.d.). EP0426512A2 - Tetrahydrofurfuryl alcohol mixtures used as cleaning agents.

-

National Institutes of Health. (n.d.). 2-Chloromethyl tetrahydrofuran | C5H9ClO | CID 18150 - PubChem. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 3003-84-7 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 3003-84-7 | Benchchem [benchchem.com]

- 5. Tetrahydrofurfuryl alcohol | 97-99-4 [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. 2-Chloromethyl tetrahydrofuran | C5H9ClO | CID 18150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound (CAS 3003-84-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. This compound | 3003-84-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. Page loading... [guidechem.com]

- 11. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reactionweb.io [reactionweb.io]

- 13. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. chembk.com [chembk.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of Tetrahydrofurfuryl Chloride

Introduction: A Versatile Building Block in Modern Synthesis

Tetrahydrofurfuryl chloride (THFC), with the CAS Registry Number 3003-84-7, is a pivotal chemical intermediate that plays a significant role in the landscape of pharmaceutical and agrochemical development.[1][2][3] Structurally, it is characterized by a stable tetrahydrofuran ring appended with a reactive chloromethyl group, a feature that renders it an effective alkylating agent for introducing the tetrahydrofurfuryl moiety into more complex molecular architectures.[4] This guide offers an in-depth exploration of the essential physicochemical properties of this compound, providing researchers, scientists, and drug development professionals with the critical data and procedural knowledge necessary for its effective and safe utilization in the laboratory and beyond. The insights presented herein are grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and practical applicability.

I. Core Physicochemical Characteristics

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis and process development. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source(s) |

| IUPAC Name | 2-(chloromethyl)oxolane | [5] |

| Synonyms | 2-(Chloromethyl)tetrahydrofuran | [2][6] |

| CAS Number | 3003-84-7 | [1][2][5][6] |

| Molecular Formula | C₅H₉ClO | [1][5] |

| Molecular Weight | 120.58 g/mol | [1][5] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 150-151 °C | [1][7] |

| Melting Point | -10 °C | |

| Density | 1.11 g/mL at 25 °C | [1][7] |

| Refractive Index (n²⁰/D) | 1.455 | [1][7] |

| Flash Point | 47 °C | [1][7] |

| Vapor Pressure | 4.88 mmHg at 25 °C | [7] |

| Solubility | Not miscible or difficult to mix with water. Soluble in organic solvents. | [1][3][7] |

| InChI | InChI=1S/C5H9ClO/c6-4-5-2-1-3-7-5/h5H,1-4H2 | [1][3] |

| InChIKey | IVJLGIMHHWKRAN-UHFFFAOYSA-N | [1][3] |

| SMILES | C1CC(OC1)CCl | [3][5] |

II. Synthesis and Reactivity: A Mechanistic Perspective

The utility of this compound as a synthetic intermediate is intrinsically linked to its preparation and subsequent chemical behavior. A foundational knowledge of its synthesis and reactivity profile is therefore paramount for any researcher incorporating this molecule into their work.

A. Established Synthetic Route: From Alcohol to Chloride

The most prevalent and well-established method for the synthesis of this compound involves the chlorination of its precursor, tetrahydrofurfuryl alcohol.[4] This transformation is a cornerstone reaction in organic synthesis, typically employing thionyl chloride (SOCl₂) as the chlorinating agent.[4] The reaction is often conducted in the presence of a base, such as pyridine, to neutralize the acidic byproducts, namely sulfur dioxide and hydrogen chloride.[4] To manage the exothermic nature of the reaction and minimize the formation of byproducts, the reaction is typically carried out at reduced temperatures.[4]

An alternative, historically significant approach utilizes phosphorus trichloride (PCl₃) for the chlorination of tetrahydrofurfuryl alcohol.[4]

The general reaction scheme is as follows:

Caption: Synthesis of this compound from its alcohol precursor.

B. Reactivity Profile: The Dominance of Nucleophilic Substitution

As a primary alkyl halide, the reactivity of this compound is predominantly governed by nucleophilic substitution reactions.[4] The carbon atom bonded to the chlorine atom is electrophilic and is therefore susceptible to attack by a wide array of nucleophiles, leading to the displacement of the chloride ion. These reactions typically proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4] The Sₙ2 pathway involves a backside attack by the nucleophile on the electrophilic carbon, proceeding through a single transition state and resulting in an inversion of stereochemistry at the reaction center.

The presence of the ether oxygen within the tetrahydrofuran ring can influence the reaction rate through inductive effects. It is noteworthy that the chlorine atom in this compound is significantly less reactive than the chlorine in the analogous aromatic compound, furfuryl chloride.[4] This reduced reactivity is attributed to the saturated nature of the tetrahydrofuran ring, which does not offer the resonance stabilization of the transition state that is available with the aromatic furan ring.[4] Consequently, reactions involving this compound may necessitate more forcing conditions, such as higher temperatures, stronger nucleophiles, or extended reaction times, compared to more activated alkyl halides.[4]

Caption: The Sₙ2 mechanism in the reaction of this compound.

III. Spectroscopic and Analytical Characterization

The unambiguous identification and purity assessment of this compound are critical for its use in research and development. A combination of spectroscopic and chromatographic techniques provides a robust analytical workflow for its characterization.

A. Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals corresponding to the protons on the tetrahydrofuran ring and the chloromethyl group.

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for each of the five carbon atoms in the molecule, aiding in structural confirmation.[5]

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. The C-H stretching vibrations of the saturated ring are typically observed in the 2850-2960 cm⁻¹ region.[8] The C-O-C stretching of the ether linkage gives rise to a strong absorption band, and the C-Cl stretch will also be present.

-

Mass Spectrometry (MS): Mass spectral analysis, often coupled with gas chromatography (GC-MS), provides information on the molecular weight and fragmentation pattern of the molecule, which is invaluable for its identification.[2][6]

B. Analytical Methodology: A Validated GC-MS Protocol

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile compounds like this compound.[9] The following protocol outlines a general, yet robust, method that can be adapted and validated for specific applications. Method validation should be performed in accordance with established guidelines to ensure the reliability of the analytical results, encompassing assessments of linearity, precision, accuracy, and robustness.[10]

Experimental Protocol: GC-MS Analysis of this compound

-

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (MSD).

-

Capillary column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), with dimensions of 30 m x 0.25 mm internal diameter and 0.25 µm film thickness, is suitable for this analysis.[11]

-

Carrier gas: Helium, at a constant flow rate.[11]

-

-

Chromatographic Conditions:

-

Inlet Temperature: 250 °C.

-

Injection Mode: Splitless.[11]

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

MSD Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV.[11]

-

Acquisition mode: Full scan or selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

-

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Create a series of calibration standards by serial dilution of the stock solution.

-

Prepare unknown samples by dissolving a known weight or volume in the chosen solvent.

-

-

Data Analysis:

-

Identify the this compound peak in the chromatogram based on its retention time.

-

Confirm the identity by comparing the acquired mass spectrum with a reference spectrum.

-

Quantify the amount of this compound in the unknown samples by constructing a calibration curve from the peak areas of the calibration standards.

-

Caption: Workflow for the GC-MS analysis of this compound.

IV. Safety, Handling, and Storage

As with any chemical reagent, the safe handling and storage of this compound are of utmost importance. It is classified as a flammable liquid and vapor and causes skin, eye, and respiratory tract irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition. Use non-sparking tools.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. Recommended storage temperature is 2-8 °C.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

V. Applications in Research and Industry

The versatile nature of this compound makes it a valuable intermediate in several key industrial sectors:

-

Pharmaceutical Synthesis: It serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs), enabling the construction of complex molecular frameworks.[2]

-

Agrochemicals: It is used in the production of various agrochemicals, including pesticides and herbicides.[1]

-

Fine and Specialty Chemicals: Its reactivity allows for its use in the synthesis of a wide range of fine and specialty chemicals.[1]

-

Polymer Production: It finds application in the formulation of specialty polymers.[2]

-

Flavor and Fragrance Industry: It is employed in the creation of specific flavor and fragrance compounds.[2]

Conclusion

This compound is a chemical intermediate of significant value, underscored by its versatile reactivity and broad range of applications. A thorough understanding of its physicochemical properties, synthetic pathways, and analytical characterization is essential for its safe and effective use. This guide has provided a comprehensive overview of these critical aspects, offering a foundation of knowledge for researchers and professionals in the chemical sciences. Adherence to the principles of scientific integrity and safety protocols will undoubtedly facilitate the continued and successful application of this important molecule in advancing chemical synthesis and product development.

References

- BenchChem. (n.d.). This compound | 3003-84-7.

- National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 18150, 2-Chloromethyl tetrahydrofuran.

- ChemBK. (2024, April 9). This compound - Physico-chemical Properties.

- ChemicalBook. (n.d.). This compound(3003-84-7) IR2.

- ChemicalBook. (2025, September 25). This compound | 3003-84-7.

- National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook.

- NYU Physics Department. (n.d.). VAPOR PRESSURE 6-60.

- Ataman Kimya. (n.d.). TETRAHYDROFURFURYL ALCOHOL.

- Taylor & Francis. (n.d.). Tetrahydrofurfuryl alcohol – Knowledge and References.

- Organic & Biomolecular Chemistry. (2024, April 10). Rapid in situ generation of 2-(halomethyl).

- ResearchGate. (2025, November 18). Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al2O3 under a Gaseous-Phase Condition.

- Google Patents. (n.d.). CN104672185A - Method for preparing tetrahydrofurfuryl alcohol from furfural by aqueous phase hydrogenation.

- ResearchGate. (2025, October 19). Ring-opening reaction of furfural and tetrahydrofurfuryl alcohol on hydrogen pre-dosed Ir(111) and Co/Ir(111) surfaces.

- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.

- AquaEnergy Expo Knowledge Hub. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater.

- OUCI. (n.d.). Validation of a rapid GC–MS method for forensic seized drug screening applications.

- (n.d.). Table of Characteristic IR Absorptions.

- National Institutes of Health. (2024, September 19). Enhancement and validation of a quantitative GC–MS method for the detection of ∆9-THC and THC—COOH in postmortem blood and urine samples.

- eCommons. (n.d.). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives.

- National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook.

- MDPI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin.

- IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.

- ResearchGate. (2025, June 20). Development and Validation of a GC-FID Method for the Quantitation of Δ 8-Tetrahydrocannabinol and Impurities Found in Synthetic Δ 8-Tetrahydrocannabinol and Vaping Products.

- PubMed. (2014, May 28). Reaction of chlorine radical with tetrahydrofuran: a theoretical investigation on mechanism and reactivity in gas phase.

- Organic & Biomolecular Chemistry. (2024, April 10). Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor.

Sources

- 1. This compound | 3003-84-7 [chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound(3003-84-7) 1H NMR spectrum [chemicalbook.com]

- 4. This compound | 3003-84-7 | Benchchem [benchchem.com]

- 5. 2-Chloromethyl tetrahydrofuran | C5H9ClO | CID 18150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. chembk.com [chembk.com]

- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 10. researchgate.net [researchgate.net]

- 11. Enhancement and validation of a quantitative GC–MS method for the detection of ∆9-THC and THC—COOH in postmortem blood and urine samples - PMC [pmc.ncbi.nlm.nih.gov]

Tetrahydrofurfuryl chloride reactivity and reaction mechanisms

An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of Tetrahydrofurfuryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (THFC), a colorless to light yellow liquid with the chemical formula C₅H₉ClO, is a versatile and reactive chemical intermediate.[1][2] Its structure, comprising a stable tetrahydrofuran (THF) ring with a reactive chloromethyl group at the 2-position, makes it a valuable building block in organic synthesis.[3] This guide provides a comprehensive exploration of the core reactivity and reaction mechanisms of this compound. We will delve into its synthesis, the nuances of its dominant nucleophilic substitution pathways, competing elimination and ring-opening reactions, and practical experimental considerations. The aim is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.[4]

Synthesis of this compound: From Bio-renewable Precursors

The primary and most established route to this compound begins with its corresponding alcohol, tetrahydrofurfuryl alcohol (THFA).[3] THFA itself is a significant molecule, often derived from the hydrogenation of furfural, a key platform chemical sourced from renewable lignocellulosic biomass.[3] This connection places THFC within the sphere of green and sustainable chemistry.

The conversion of the primary alcohol group of THFA into a chloride is a classic organic transformation, predominantly achieved through two well-documented methods.

Chlorination with Thionyl Chloride (SOCl₂)

This is the most common laboratory and industrial method for synthesizing THFC. The reaction involves treating THFA with thionyl chloride, often in the presence of a tertiary amine base like pyridine.[3]

-

Mechanism: The reaction proceeds by converting the hydroxyl group into a superior leaving group. The lone pair on the alcohol's oxygen attacks the electrophilic sulfur atom of thionyl chloride. A proton is then removed by the pyridine base, and a subsequent intramolecular SNi (substitution nucleophilic internal) or intermolecular SN2 attack by the chloride ion on the primary carbon displaces what is now an excellent leaving group (chlorosulfite), which decomposes to sulfur dioxide (SO₂) and a chloride ion. The pyridine serves the critical role of neutralizing the HCl gas produced as a byproduct, preventing unwanted side reactions.[3][5]

-

Experimental Considerations: The reaction is highly exothermic and is typically performed at low temperatures (e.g., in an ice bath) to control the reaction rate and minimize byproduct formation.[3] Precise stoichiometric control is essential for high yields.[3]

Chlorination with Phosphorus Trichloride (PCl₃)

An alternative, historically significant method employs phosphorus trichloride as the chlorinating agent.[3] This reagent is also effective for converting primary alcohols to their corresponding alkyl chlorides. The mechanism involves the formation of a phosphite ester intermediate, which is then displaced by a chloride ion in an SN2 reaction.

Modern Catalytic Approaches

Traditional chlorination methods using stoichiometric reagents like SOCl₂ and PCl₃ are effective but generate significant corrosive and toxic waste, presenting challenges in terms of atom economy and environmental impact.[3] Research is increasingly focused on greener, catalytic alternatives. Heterogeneous catalysts, such as solid acid catalysts or supported metal catalysts, offer advantages like easy separation, recyclability, and suitability for continuous flow processes.[3] For instance, systems using Fe-Ba mixed oxides with hydrochloric acid and a green oxidant like hydrogen peroxide are being explored for the chlorination of alcohols, representing a more sustainable pathway.[3]

Core Reactivity: The Dominance of Nucleophilic Substitution (SN2)

As a primary alkyl halide, the reactivity of this compound is overwhelmingly dominated by bimolecular nucleophilic substitution (SN2) reactions.[3] The electrophilic carbon atom bonded to the chlorine is susceptible to attack by a wide array of nucleophiles, resulting in the displacement of the chloride ion.[3][6] This reactivity is fundamental to its utility as an alkylating agent, enabling the introduction of the tetrahydrofurfuryl moiety into diverse molecular structures.[3]

Caption: E2 elimination pathway competing with substitution.

Ring-Opening Reactions

The tetrahydrofuran ring, while generally stable, can be opened under certain conditions, particularly in the presence of strong Lewis acids. [7][8]This reactivity pathway is highly significant for converting biomass-derived cyclic compounds into valuable linear molecules, such as diols. [9]

-

Mechanism: Lewis acids can coordinate to the ether oxygen, activating the C-O bond. This makes the ring susceptible to nucleophilic attack, leading to cleavage. [8]For example, the reaction of THFC's parent alcohol (THFA) over certain catalysts can lead to ring-opening to form 1,5-pentanediol, a valuable polymer precursor. [9][10]The reaction often proceeds through an oxocarbenium ion-like transition state. [9]* Relevance: While less common for THFC itself compared to THFA, the potential for ring-opening under acidic conditions must be considered during reaction design, as it can lead to complex product mixtures. Cationic ring-opening polymerization of THF is a well-known process, and similar mechanisms could be initiated from THFC derivatives under the right catalytic conditions. [7][11]

Organometallic Reactions

This compound can react with organometallic reagents. For instance, reactions with strong bases and nucleophiles like n-butyllithium or lithium metal have been shown to produce valuable alkenyl and alkynyl alcohols like pent-4-en-1-ol and pent-4-yn-1-ol, respectively. [3]It can also participate in Grignard reactions, though the ether linkage of the THF ring can coordinate with the magnesium center, influencing reactivity. [12][13]

Experimental Protocol: Synthesis of Tetrahydrofurfurylamine

This protocol details a representative SN2 reaction, the synthesis of tetrahydrofurfurylamine via the alkylation of ammonia with this compound.

Caption: Workflow for a typical synthesis of Tetrahydrofurfurylamine.

Materials:

-

This compound (THFC)

-

Saturated solution of ammonia in ethanol

-

Pressure-rated reaction vessel with magnetic stirring

-

Ice bath

-

Standard laboratory glassware for workup and distillation

Procedure:

-

Reaction Setup: Charge a pressure-rated reaction vessel with a stirring bar and the ethanolic ammonia solution. The use of a significant excess of ammonia is crucial to minimize the formation of secondary and tertiary amine byproducts through overalkylation. [3]2. Cooling: Place the vessel in an ice bath and cool the solution to between 0 and 5 °C.

-

Reagent Addition: Add this compound to the cooled ammonia solution dropwise via an addition funnel. The slow addition helps to control the exothermic nature of the reaction.

-

Reaction: Once the addition is complete, securely seal the pressure vessel. Remove it from the ice bath and allow it to warm to room temperature. Let the reaction stir for 24 to 48 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After the reaction is complete, cool the vessel again before carefully venting any excess pressure. The solid ammonium chloride (NH₄Cl) byproduct will have precipitated. Remove it by filtration.

-

Isolation: Transfer the filtrate to a round-bottom flask and remove the ethanol and excess ammonia under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by fractional distillation under vacuum to yield pure tetrahydrofurfurylamine.

Safety Precautions:

-

This compound is irritating to the skin, eyes, and respiratory system. [1][14]Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [1]* The reaction with ammonia is exothermic and generates pressure. Use a vessel rated for the expected pressure and ensure proper cooling and venting procedures are followed.

-

THFC is flammable and its vapors can form explosive mixtures with air. [14]Keep it away from heat, sparks, and open flames. [14]

Conclusion

This compound is a cornerstone intermediate whose reactivity is defined by its primary alkyl halide nature. Its chemistry is dominated by the robust and predictable SN2 mechanism, providing a reliable method for introducing the valuable tetrahydrofurfuryl scaffold into a multitude of target molecules. However, a comprehensive understanding of competing pathways, such as E2 elimination and potential ring-opening under Lewis acidic conditions, is paramount for achieving high selectivity and yield in complex syntheses. As the chemical industry continues to pivot towards sustainable feedstocks, the role of biomass-derived intermediates like THFC is set to expand, making a thorough grasp of its reactivity and mechanisms more critical than ever for innovation in drug development and materials science.

References

-

Pearson. (n.d.). Furfuryl chloride can undergo substitution by both SN2 and SN1 me.... Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of THF ring opening followed by polymerization. Retrieved from [Link]

-

ACS Catalysis. (2023). Mechanistic Understanding of Ring-Opening of Tetrahydrofurfuryl Alcohol over WOx-Modified Pt Model Surfaces and Powder Catalysts. Retrieved from [Link]

-

PubMed. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic Conversion of Tetrahydrofurfuryl Alcohol over Stable Pt/MoS2 Catalysts. Retrieved from [Link]

-

ACS Catalysis. (2020). Catalytic Conversion Furfuryl Alcohol to Tetrahydrofurfuryl Alcohol and 2-Methylfuran at Terrace, Step, and Corner Sites on Ni. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic Conversion Furfuryl Alcohol to Tetrahydrofurfuryl Alcohol and 2-Methylfuran at Terrace, Step, and Corner Sites on Ni. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

ResearchGate. (2004). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. Retrieved from [Link]

-

Ataman Kimya. (n.d.). TETRAHYDROFURFURYL ALCOHOL. Retrieved from [Link]

-

Quora. (2019). Why is THF used in Grignard?. Retrieved from [Link]

-

Lumen Learning. (n.d.). Elimination reactions. Retrieved from [Link]

-

International Journal of Advance Research in Science and Engineering. (2014). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (2024). Rapid in situ generation of 2-(halomethyl).... Retrieved from [Link]

-

Reddit. (2024). Acid chloride reaction with amine. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 3003-84-7). Retrieved from [Link]

-

Capot Chemical. (n.d.). 3003-84-7 | this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Ring-opening reaction of furfural and tetrahydrofurfuryl alcohol on hydrogen pre-dosed Ir(111) and Co/Ir(111) surfaces. Retrieved from [Link]

-

MDPI. (n.d.). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (2024). Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Amine and Titanium (IV) Chloride, Boron (III) Chloride or Zirconium (IV) Chloride-Promoted Baylis-Hillman Reactions. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 3003-84-7 | Benchchem [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates | MDPI [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. quora.com [quora.com]

- 14. This compound(3003-84-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

Spectroscopic Data for Tetrahydrofurfuryl Chloride: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for Tetrahydrofurfuryl chloride (CAS No: 3003-84-7), a key intermediate in the pharmaceutical and agrochemical industries.[1] Understanding the spectral characteristics of this molecule is paramount for quality control, reaction monitoring, and structural confirmation in research and development settings. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established scientific principles and experimental best practices.

Molecular Structure and Spectroscopic Overview

This compound, systematically named 2-(chloromethyl)tetrahydrofuran, is a five-membered heterocyclic ether with a chloromethyl substituent.[1] Its flexible tetrahydrofuran ring and the presence of a chiral center introduce complexities in its spectral analysis, which this guide will unravel. Spectroscopic techniques are indispensable for confirming the molecular structure and purity of this compound. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry reveals the molecular weight and fragmentation patterns, confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity within a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural assignment.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Theoretical Framework: ¹H NMR spectroscopy provides information on the chemical environment of protons, their connectivity through spin-spin coupling, and their relative numbers through integration. The chemical shift (δ) of a proton is influenced by the electron density around it; electronegative atoms like oxygen and chlorine deshield nearby protons, shifting their signals downfield.

Experimental Considerations: The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its ability to dissolve a wide range of organic compounds and its single, well-characterized residual solvent peak.[2] A sample concentration of 5-25 mg in approximately 0.6-0.7 mL of solvent is typically sufficient for obtaining a high-quality spectrum.[2]

Data Interpretation and Discussion: The ¹H NMR spectrum of this compound is characterized by a series of multiplets arising from the protons on the tetrahydrofuran ring and the chloromethyl group. The asymmetry introduced by the chloromethyl substituent at the C2 position renders all ring protons diastereotopic and thus chemically non-equivalent, leading to complex splitting patterns.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5a, H5b | 3.88 - 3.75 | m | - |

| H2 | 4.15 - 4.05 | m | - |

| -CH₂Cl | 3.60 - 3.50 | m | - |

| H3a, H3b, H4a, H4b | 2.10 - 1.60 | m | - |

Data sourced from the Spectral Database for Organic Compounds (SDBS). Please note that exact chemical shifts and coupling constants can vary slightly based on solvent and experimental conditions.

The protons on the carbon bearing the oxygen (H5) are shifted furthest downfield due to the deshielding effect of the ether oxygen. The proton at the chiral center (H2) is also significantly downfield, influenced by both the ring oxygen and the adjacent chloromethyl group. The protons of the chloromethyl group (-CH₂Cl) appear as a multiplet due to coupling with the H2 proton. The remaining ring protons (H3 and H4) resonate in the more upfield region, typical for aliphatic protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Framework: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule. The chemical shift of a carbon is indicative of its hybridization and the electronegativity of the atoms attached to it. Carbons bonded to electronegative atoms like oxygen and chlorine are deshielded and appear at higher chemical shifts (downfield).

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh 20-50 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.[2] Ensure the sample is fully dissolved to avoid line broadening.

-

Instrument Setup: Use a spectrometer with a proton-carbon dual probe. For a standard spectrum, a frequency of 100-150 MHz for carbon is typical.

-

Acquisition Parameters:

-

Set the spectral width to encompass the expected chemical shift range for the molecule (e.g., 0-100 ppm).

-

Employ a pulse program with proton decoupling to simplify the spectrum to single lines for each carbon.

-

Set the relaxation delay (d1) to at least 2 seconds to allow for full relaxation of the carbon nuclei, ensuring accurate integration if needed (though not standard for ¹³C).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, which will depend on the sample concentration.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and reference the solvent peak (CDCl₃) to δ 77.16 ppm.

Data Interpretation and Discussion: The ¹³C NMR spectrum of this compound shows five distinct signals, corresponding to the five carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 | ~78 |

| C5 | ~68 |

| -CH₂Cl | ~47 |

| C3 | ~29 |

| C4 | ~26 |

Approximate chemical shifts based on typical values for similar structures and data from spectral databases.

The carbon atom at the chiral center (C2) is the most downfield, being attached to both the ring oxygen and the chloromethyl group. The C5 carbon, also bonded to the ring oxygen, appears at a relatively high chemical shift. The carbon of the chloromethyl group is deshielded by the chlorine atom. The remaining two ring carbons, C3 and C4, resonate at higher field, consistent with their aliphatic nature.

Diagram 1: Molecular Structure and NMR Atom Numbering

Caption: Atom numbering for NMR assignments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Framework: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying the types of bonds present.

Experimental Workflow: Liquid Film IR Spectroscopy

Caption: Workflow for obtaining an IR spectrum of a liquid sample.

Data Interpretation and Discussion: The IR spectrum of this compound is dominated by absorptions corresponding to C-H, C-O, and C-Cl bond vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2960 - 2850 | Strong | C-H stretching (aliphatic) |

| 1470 - 1350 | Medium | C-H bending |

| ~1080 | Strong | C-O-C stretching (ether) |

| 800 - 600 | Strong | C-Cl stretching |

The strong absorptions in the 2960-2850 cm⁻¹ region are characteristic of the C-H stretching vibrations of the CH₂ groups in the molecule. The most diagnostic peak is the strong absorption around 1080 cm⁻¹, which is indicative of the C-O-C stretching of the ether functional group in the tetrahydrofuran ring. The presence of the chlorine atom is confirmed by a strong band in the 800-600 cm⁻¹ region, corresponding to the C-Cl stretching vibration.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Theoretical Framework: Electron Ionization (EI) mass spectrometry bombards the molecule with high-energy electrons, causing ionization and subsequent fragmentation.[3][4] The resulting mass spectrum is a plot of the mass-to-charge ratio (m/z) of the ions versus their relative abundance. The molecular ion peak (M⁺) provides the molecular weight of the compound, and the fragmentation pattern offers valuable structural information.

Data Interpretation and Discussion: The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight (120.58 g/mol ).[1] Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic M+2 isotope peak with an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of this compound is driven by the presence of the heteroatoms and the stability of the resulting fragments.

Table 4: Major Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Structure |

| 120/122 | [C₅H₉ClO]⁺ (Molecular Ion) |

| 85 | [C₅H₉O]⁺ (Loss of Cl) |

| 71 | [C₄H₇O]⁺ (Loss of CH₂Cl) |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ |

The most abundant fragment is often observed at m/z 71, resulting from the loss of the chloromethyl radical (•CH₂Cl). This is a favorable fragmentation pathway due to the formation of a stable oxonium ion. Another significant fragment is seen at m/z 85, corresponding to the loss of a chlorine radical (•Cl).

Diagram 2: Proposed Mass Spectrometry Fragmentation Pathway

Caption: Simplified fragmentation of this compound.

Conclusion

The spectroscopic data presented in this guide provide a robust and multi-faceted confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of the ether and alkyl chloride functional groups, and the mass spectrum establishes the molecular weight and characteristic fragmentation pattern. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these spectroscopic signatures is crucial for ensuring the identity, purity, and quality of this important chemical intermediate.

References

-

InstaNANO. FTIR Functional Group Database Table with Search.[Link]

-

Kintek Solution. How Do You Prepare Samples For Infrared Spectroscopy?[Link]

-

LUMITOS AG. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis.[Link]

-

NMR Solutions. NMR Sample Preparation.[Link]

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Liquids.[Link]

-

Organomation. NMR Sample Preparation: The Complete Guide.[Link]

-

PubChem. 2-Chloromethyl tetrahydrofuran.[Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan.[Link]

-

University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences.[Link]

-

University of Michigan. IR in the Liquid Phase and Neat Samples.[Link]

Sources

- 1. 2-Chloromethyl tetrahydrofuran | C5H9ClO | CID 18150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organomation.com [organomation.com]

- 3. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 4. SDBS A Free Site of Spectral Database for Organic Compounds Organized by National Institute of Advanced Industrial Science and Technology (AIST), Japan. - References - Scientific Research Publishing [scirp.org]

Tetrahydrofurfuryl chloride as a versatile building block in organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofurfuryl chloride (THFC), a colorless to slightly yellow liquid with the chemical formula C₅H₉ClO, is a valuable and versatile building block in the field of organic synthesis.[1][2] Structurally, it features a stable five-membered tetrahydrofuran ring with a reactive chloromethyl group at the 2-position.[3] This unique combination of a stable heterocyclic core and a reactive functional group makes THFC an important intermediate for introducing the tetrahydrofurfuryl moiety into a wide array of molecular architectures.[1][3] Its applications span across the pharmaceutical, agrochemical, and specialty chemical industries, where it contributes to the synthesis of fine chemicals, polymers, and flavor and fragrance compounds.[1][2]

This guide provides a comprehensive overview of this compound, delving into its synthesis, chemical reactivity, and diverse applications. It is intended to serve as a technical resource for researchers and professionals engaged in organic synthesis and drug development, offering insights into the practical utility and synthetic potential of this important chemical intermediate.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.

| Property | Value | Reference |

| IUPAC Name | 2-(Chloromethyl)tetrahydrofuran | [4] |

| CAS Number | 3003-84-7 | [1] |

| Molecular Formula | C₅H₉ClO | [1] |

| Molecular Weight | 120.58 g/mol | [1] |

| Appearance | Colorless to slightly yellow clear liquid | [1] |

| Boiling Point | 150-151 °C | [5][6] |

| Density | 1.11 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.455-1.460 | [1][5] |

| Flash Point | 47 °C (116.6 °F) | [7] |

| Solubility | Not miscible or difficult to mix with water. Soluble in organic solvents. | [2][5] |

Synthesis of this compound

The primary and most established method for synthesizing this compound is through the chlorination of its precursor, tetrahydrofurfuryl alcohol. This alcohol is itself derived from the hydrogenation of furfural, a key platform chemical obtained from lignocellulosic biomass, highlighting the potential for a bio-based route to THFC.[3]

Two classical reagents are predominantly used for this transformation: thionyl chloride (SOCl₂) and phosphorus trichloride (PCl₃).[3]

Synthesis via Thionyl Chloride

The reaction of tetrahydrofurfuryl alcohol with thionyl chloride is a widely used laboratory and industrial method.[3] To neutralize the acidic byproducts (HCl and SO₂), a base such as pyridine is often added. The reaction is typically conducted at low temperatures to manage its exothermic nature.[3]

Reaction: C₅H₁₀O₂ + SOCl₂ → C₅H₉ClO + SO₂ + HCl

Synthesis via Phosphorus Trichloride

An alternative, historically significant method involves the use of phosphorus trichloride.[3] This reagent is also effective for converting primary alcohols into their corresponding alkyl chlorides.[3]

Reaction: 3 C₅H₁₀O₂ + PCl₃ → 3 C₅H₉ClO + H₃PO₃

Modern Catalytic Approaches

In line with the principles of green chemistry, modern research is exploring more sustainable and efficient catalytic methods for the synthesis of THFC. These approaches aim to minimize waste and avoid the use of stoichiometric chlorinating agents. One area of investigation involves the use of solid acid catalysts, such as aluminum chloride (AlCl₃) supported on materials like silica.[3] These heterogeneous catalysts can be easily separated and potentially recycled, offering advantages for continuous flow processes.[3]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by its primary alkyl halide nature, making it an excellent substrate for nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism.[3] The electrophilic carbon atom bonded to the chlorine is susceptible to attack by a variety of nucleophiles, leading to the displacement of the chloride ion.[3]

Nucleophilic Substitution Reactions

THFC serves as a versatile alkylating agent, enabling the introduction of the tetrahydrofurfuryl group onto a wide range of nucleophilic substrates.[3]

Synthesis of Tetrahydrofurfuryl Amines

The reaction of THFC with ammonia or primary and secondary amines provides a direct route to tetrahydrofurfuryl amines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[3] This reaction proceeds via an Sₙ2 mechanism.[3]

Williamson Ether Synthesis

THFC can be reacted with alkoxides to form ethers, a classic example of the Williamson ether synthesis. This reaction is fundamental in constructing more complex molecules containing the tetrahydrofurfuryl ether moiety.

Esterification

Reaction with carboxylate salts allows for the formation of tetrahydrofurfuryl esters, which have applications in the flavor and fragrance industry.[1]

Ring-Opening Reactions

Under certain conditions, the tetrahydrofuran ring of THFC can undergo ring-opening reactions. For instance, reaction with n-butyllithium can lead to the high-yield synthesis of pent-4-yn-1-ol.[8] Similarly, reaction with lithium metal can produce pent-4-en-1-ol in high yield.[8] These transformations demonstrate the utility of THFC as a precursor to valuable acyclic alcohols.[8] The ring-opening of tetrahydrofurfuryl alcohol, the precursor to THFC, is a key step in the production of valuable diols like 1,5-pentanediol.[9]

Applications in Pharmaceutical and Agrochemical Synthesis

The tetrahydrofurfuryl moiety is a structural motif found in a number of biologically active compounds. THFC's ability to introduce this group makes it a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its use allows for the construction of complex molecular architectures necessary for developing new therapeutic agents and crop protection products.[1]

Use in Polymer Chemistry

This compound is also utilized in the production of specialty polymers.[1] The incorporation of the tetrahydrofurfuryl group can impart desirable properties such as improved flexibility and chemical resistance to polymers used in coatings and adhesives.[1]

Experimental Protocols

General Procedure for Nucleophilic Substitution: Synthesis of N-benzyl-N-(tetrahydrofuran-2-ylmethyl)amine

This protocol is a representative example of an Sₙ2 reaction using this compound.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetonitrile (solvent)

-

Stirring apparatus

-

Reaction vessel with reflux condenser

-

Heating mantle

Procedure:

-

To a solution of benzylamine in acetonitrile, add potassium carbonate.

-

Add this compound to the stirred suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash with acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the pure N-benzyl-N-(tetrahydrofuran-2-ylmethyl)amine.

Safety and Handling

This compound is a flammable liquid and vapor and can cause skin, eye, and respiratory irritation.[10][11] It is crucial to handle this chemical in a well-ventilated area, away from sources of ignition.[7][12] Appropriate personal protective equipment (PPE), including chemical splash goggles, protective gloves, and clothing, should be worn to prevent exposure.[7]

In case of a spill: Absorb the spill with an inert material like vermiculite or sand and place it in a suitable container for disposal.[7] Avoid runoff into sewers and waterways.[7]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[7] The recommended storage temperature is 2-8°C.[1][5]

Conclusion

This compound stands out as a highly versatile and valuable building block in modern organic synthesis. Its unique structure, combining a stable heterocyclic ring with a reactive chloromethyl group, provides chemists with a powerful tool for constructing a diverse range of molecules. From its fundamental role in nucleophilic substitution reactions to its application in the synthesis of complex pharmaceuticals, agrochemicals, and polymers, THFC continues to be an important intermediate for innovation in chemical manufacturing and product development. As the demand for sustainable chemical processes grows, the development of catalytic and bio-based routes to THFC will further enhance its significance as a key synthetic intermediate.

Visualization of Synthetic Pathways

Caption: Synthetic routes to and key reactions of this compound.

References

-

Cole-Parmer. Material Safety Data Sheet - this compound, 98+%. [Link]

-

Pearson. Furfuryl chloride can undergo substitution by both SN2 and SN1 me... [Link]

-

ChemBK. This compound. [Link]

-

MDPI. Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. [Link]

-

Journal of the American Chemical Society. ALPHA-TETRAHYDROFURFURYL CHLORIDE AND ALPHA-TETRAHYDROFURFURYL ETHERS. [Link]

-

Agricultural Marketing Service. Tetrahydrofurfuryl alcohol (THFA) for use in crop. [Link]

-

ResearchGate. Ring-opening reaction of furfural and tetrahydrofurfuryl alcohol on hydrogen pre-dosed Ir(111) and Co/Ir(111) surfaces. [Link]

-

ACS Catalysis. Mechanistic Understanding of Ring-Opening of Tetrahydrofurfuryl Alcohol over WOx-Modified Pt Model Surfaces and Powder Catalysts. [Link]

-

Organic & Biomolecular Chemistry. Rapid in situ generation of 2-(halomethyl). [Link]

-

Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction. [Link]

-

Cheméo. Chemical Properties of this compound (CAS 3003-84-7). [Link]

-

PMC - NIH. Charge Relocation Enables a Modular and Diastereoselective Synthesis of cis‐Substituted Tetrahydrofurans. [Link]

-

SRD ORGANICS LTD. Heterocyclic Building Blocks. [Link]

-

PubChem - NIH. 2-Chloromethyl tetrahydrofuran | C5H9ClO | CID 18150. [Link]

-

NIH. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. [Link]

-

Chemistry LibreTexts. 9.2: Common nucleophilic substitution reactions. [Link]

-

Taylor & Francis. Tetrahydrofurfuryl alcohol – Knowledge and References. [Link]

-

PMC - NIH. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. [Link]

-

Evaluation Statement. Tetrahydrofurfuryl acrylate and tetrahydrofurfuryl methacrylate. [Link]

-

PubMed. Premedication Protocols to Prevent Hypersensitivity Reactions to Chemotherapy: a Literature Review. [Link]

-

Northern Cancer Alliance. Policy for the Management of Allergic Reactions and/or Hypersensitivity due to Chemotherapy and Monoclonal Antibodies. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 3003-84-7 | Benchchem [benchchem.com]

- 4. 2-Chloromethyl tetrahydrofuran | C5H9ClO | CID 18150 - PubChem [pubchem.ncbi.nlm.nih.gov]